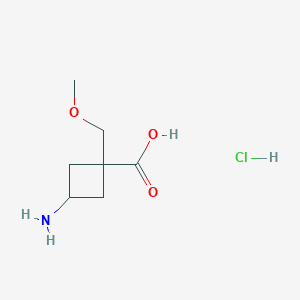

3-Amino-1-(methoxymethyl)cyclobutane-1-carboxylic acid;hydrochloride

Description

3-Amino-1-(methoxymethyl)cyclobutane-1-carboxylic acid hydrochloride is a conformationally constrained amino acid derivative featuring a cyclobutane ring substituted with a carboxylic acid group at position 1, a methoxymethyl group at position 1, and an amino group at position 3. The hydrochloride salt enhances solubility and stability, making it suitable for applications in peptide stapling, medicinal chemistry, and drug discovery.

Properties

IUPAC Name |

3-amino-1-(methoxymethyl)cyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-4-7(6(9)10)2-5(8)3-7;/h5H,2-4,8H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLCGOODLZCCSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC(C1)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(methoxymethyl)cyclobutane-1-carboxylic acid;hydrochloride typically involves multiple steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.

Introduction of Functional Groups: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride. The amino group is typically introduced through amination reactions, while the carboxylic acid group can be added via carboxylation reactions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to an amine.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it has been identified as a key precursor in the development of inhibitors for the hepatitis C virus. The synthesis processes detailed in patent literature indicate that derivatives of this compound can be modified to enhance their efficacy against viral proteases, particularly the HCV NS3/NS4A serine protease . This highlights its importance in antiviral drug development.

Recent studies have shown that cyclobutane derivatives, including 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylic acid; hydrochloride, exhibit promising biological activities. For instance, cyclic structures are known to provide better control over molecular shape, which can enhance oral bioavailability and specificity of drug candidates . This property is particularly beneficial when designing drugs targeting hormone-dependent cancers, where selectivity is crucial.

Synthesis of Complex Molecules

The compound is utilized in synthetic organic chemistry for constructing complex molecules through various reactions. One significant advancement is the transannular C–H functionalization technique applied to cycloalkane carboxylic acids, which allows for the concise preparation of biologically active compounds . This method reduces the number of synthetic steps required, making it a valuable tool for chemists.

Versatile Building Block

As a versatile building block, 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylic acid; hydrochloride can be modified to create a range of derivatives with varying biological properties. Its structure allows for easy substitution and functionalization, making it suitable for generating libraries of compounds for screening in drug discovery programs .

Antiviral Compound Development

A notable case study involves the development of a new class of antiviral agents targeting the hepatitis C virus using derivatives of 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylic acid; hydrochloride. Research demonstrated that modifications to this compound led to enhanced inhibitory activity against HCV proteases, showcasing its potential as a lead compound in antiviral therapy .

Cancer Therapeutics

Another case study focused on the application of cyclobutane derivatives in treating hormone-dependent cancers. Compounds derived from 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylic acid were tested for their ability to inhibit specific enzymes involved in cancer progression, revealing promising results that warrant further investigation .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for antiviral drugs | Key precursor for HCV protease inhibitors |

| Biological Activity | Enhanced oral bioavailability and specificity | Effective against hormone-dependent cancers |

| Synthetic Applications | Building block for complex molecules | Facilitates concise synthesis via transannular C–H activation |

| Case Studies | Development of antiviral and anticancer agents | Promising results in inhibiting viral proteases and cancer enzymes |

Mechanism of Action

The mechanism of action of 3-Amino-1-(methoxymethyl)cyclobutane-1-carboxylic acid;hydrochloride would depend on its specific application. Generally, it could interact with biological molecules through hydrogen bonding, ionic interactions, or covalent bonding. The amino and carboxylic acid groups are likely involved in these interactions, potentially targeting enzymes, receptors, or other proteins.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane-Based Amino Acid Derivatives

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylic acid hydrochloride with its analogs:

*Estimated based on structural similarity.

Key Observations:

- Substituent Effects: Methoxymethyl (target compound): Balances hydrophilicity and steric bulk compared to benzyloxy (more hydrophobic) or aminomethyl (more polar) groups . Amino vs. Methylamino: The primary amino group in the target compound may exhibit stronger hydrogen-bonding capacity than methylamino derivatives .

- Molecular Weight : Benzyloxy-substituted analogs (e.g., 257.71 g/mol) are significantly heavier due to the aromatic moiety .

- Chirality: Compounds like cis-(1S,3S)-3-(aminomethyl) derivatives offer stereochemical specificity for targeted interactions .

Biological Activity

3-Amino-1-(methoxymethyl)cyclobutane-1-carboxylic acid hydrochloride (CAS: 2490412-69-4) is a cyclobutane derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and its implications in various fields, including agriculture and medicine.

Chemical Structure and Properties

The compound is characterized by its unique cyclobutane ring structure, which contributes to its biological activity. The presence of an amino group and a methoxymethyl substituent enhances its reactivity and interaction with biological targets.

Research indicates that compounds similar to 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylic acid hydrochloride may interact with various biological pathways. For instance, cyclopropane carboxylic acid derivatives have been shown to inhibit ethylene biosynthesis in plants, which is crucial for regulating plant growth and stress responses . This mechanism may extend to cyclobutane derivatives, suggesting potential applications in enhancing crop resilience against stressors.

Inhibition of Ethylene Biosynthesis

Ethylene plays a significant role in plant development and response to environmental stress. Studies have demonstrated that derivatives like 1-amino-cyclopropane-1-carboxylic acid (ACCA) can modulate ethylene production, thereby enhancing the resistance of maize against pathogens and drought stress . Given the structural similarities, it is plausible that 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylic acid hydrochloride may exhibit similar properties.

Cancer Research

The biological evaluation of cyclobutane derivatives has also extended into cancer research. Compounds such as 1-amino-3-iodomethylene-cyclobutane-1-carboxylic acid have been shown to selectively target L-type amino acid transporters in gliosarcoma cells, leading to increased uptake in tumor tissues compared to normal cells . This highlights the potential for 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylic acid hydrochloride in developing targeted cancer therapies.

Molecular Docking Studies

Molecular docking studies have been utilized to predict the interaction of cyclobutane derivatives with various enzymes. For example, docking analyses indicated strong binding affinities between ACCA analogs and key enzymes involved in ethylene biosynthesis . Such studies provide insights into how 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylic acid hydrochloride might interact with similar biological targets.

| Compound | Binding Energy (kcal/mol) | Kb (M−1) |

|---|---|---|

| ACCA | -9.98 | High |

| Cyclopropane Derivative | -6.5 | Moderate |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.